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molecular formula C11H12O3 B2954336 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 29423-72-1

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No. B2954336
M. Wt: 192.214
InChI Key: UKYURFSTLUGMPH-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

A mixture of 8.8 g of hydroquinone, 5 g of methyl 3,3-dimethylacrylate and 0.4 g of conc. sulfuric acid was heated at 130° C. for 4 hours. The reaction mixture was cooled, and then 15 ml of toluene was added. The crystals that precipitated were separated by filtration. The filtrate was concentrated and then distilled under reduced pressure to give 4.6 g (yield 70%) of 3,4-dihydro-4,4-dimethyl-6-hydroxycoumarin as pale pink crystals (melting point 95°-96° C.). The crystals (3.0 g) were dissolved in 10 ml of tetrahydrofuran, and the solution was added dropwise at room temperature to a mixture of 0.9 g of lithium aluminum hydride and 20 ml of tetrahydrofuran. The mixture was then refluxed for 4 hours. The reaction mixture was worked up in a customary manner, and the crude product, without purification, was dissolved in 30 ml of toluene. A catalytic amount of p-toluenesulfonic acid was added to the solution, and the mixture was heated at 120° C. for 1.5 hours. In a customary manner, the reaction mixture was worked up, and the residue after concentration was isolated and purified by column chromatography to give 2.4 g (yield 85%) of the desired product as a yellow orange liquid.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][C:10]([CH3:16])=[CH:11][C:12](OC)=[O:13].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:16])[C:8]2[C:1](=[CH:3][CH:4]=[C:5]([OH:6])[CH:7]=2)[O:2][C:12](=[O:13])[CH2:11]1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
CC(=CC(=O)OC)C
Name
Quantity
0.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crystals that precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(OC2=CC=C(C=C12)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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